molecular formula C16H16O2 B12124984 Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 647842-33-9

Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12124984
CAS No.: 647842-33-9
M. Wt: 240.30 g/mol
InChI Key: RVWULOQKYNEQIJ-UHFFFAOYSA-N
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Description

Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with methyl groups at the 3’ and 4’ positions and a carboxylate ester group at the 4 position. It is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.

Major Products:

Scientific Research Applications

Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application:

Comparison with Similar Compounds

Uniqueness: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in biological and pharmaceutical research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound features a biphenyl structure with two methyl groups at the 3' and 4' positions and an ester functional group. Its chemical formula is C16H16O2, and it has been utilized in various synthetic pathways for the development of bioactive compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The biphenyl core allows for electrophilic aromatic substitution, which can modify its reactivity and interactions with biological targets.
  • Interaction with Enzymes : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing pathways relevant to drug discovery .
  • Potential Antimicrobial Activity : Similar biphenyl derivatives have shown antibacterial and antifungal properties, indicating that this compound may exhibit similar activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialPotential activity against Gram-positive bacteria
AntifungalSimilar structural analogs show antifungal properties
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Studies : Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies highlight the potential for this compound in developing new antimicrobial agents .
  • Pharmacological Evaluations : In a pharmacokinetic study, derivatives of biphenyl compounds were evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Results showed promising bioavailability and brain permeability, suggesting that this compound could be a candidate for neurological applications .
  • Cancer Research : Investigations into the anticancer properties of biphenyl derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This points toward the potential use of this compound in oncology .

Properties

CAS No.

647842-33-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

methyl 4-(3,4-dimethylphenyl)benzoate

InChI

InChI=1S/C16H16O2/c1-11-4-5-15(10-12(11)2)13-6-8-14(9-7-13)16(17)18-3/h4-10H,1-3H3

InChI Key

RVWULOQKYNEQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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